molecular formula C4H8N2O3 B13784930 N-nitro-N-(3-oxobutyl)amine

N-nitro-N-(3-oxobutyl)amine

Cat. No.: B13784930
M. Wt: 132.12 g/mol
InChI Key: VTCOPPZWWZCYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-nitro-N-(3-oxobutyl)amine is a bioactive chemical compound known for its significant applications in various fields of scientific research. It is a member of the nitrosamine family, which are compounds containing the nitroso functional group attached to an amine. These compounds are often studied for their chemical properties and potential biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-nitro-N-(3-oxobutyl)amine can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrosation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental impact.

Comparison with Similar Compounds

  • N-nitrosodimethylamine (NDMA)
  • N-nitrosodiethylamine (NDEA)
  • N-nitrosomorpholine (NMOR)

Comparison: N-nitro-N-(3-oxobutyl)amine is unique due to its specific structure and reactivity. While compounds like NDMA and NDEA are also potent carcinogens, this compound has distinct metabolic pathways and DNA interactions . Its unique structure allows for specific applications in organic synthesis and biological research .

Properties

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

N-(3-oxobutyl)nitramide

InChI

InChI=1S/C4H8N2O3/c1-4(7)2-3-5-6(8)9/h5H,2-3H2,1H3

InChI Key

VTCOPPZWWZCYSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCN[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.